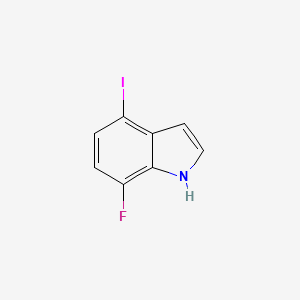

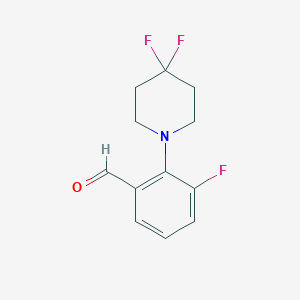

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

Descripción general

Descripción

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide, also known as (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide, is an organic compound with a unique structure. It is a white, crystalline solid with a melting point of 120°C. The compound is widely used in the synthesis of pharmaceuticals and other organic compounds. It has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in various fields.

Aplicaciones Científicas De Investigación

Sulfamoylation of Hydroxyl Groups

The use of N,N-dimethylacetamide has been shown to accelerate the sulfamoylation reaction of hydroxyl groups, leading to the efficient production of sulfamates. This application is significant in the synthesis of various chemical compounds (Okada, Iwashita, & Koizumi, 2000).

Biodegradable Functional Poly(ester amide)s

A study on biodegradable α-amino acid poly(ester amide)s with pendant benzyl ether groups and hydroxyl functional groups utilized N,N-dimethylacetamide in their synthesis. These compounds showed potential in biomedical applications due to their interaction with cells, such as bovine aortic endothelial cells and fibroblasts (Deng, Wu, Reinhart-King, & Chu, 2011).

Synthesis of Antibiotics

In the field of medicinal chemistry, N,N-dimethylacetamide has been used in the synthesis of beta-lactam antibiotics. These antibiotics show significant activity against Gram-negative bacteria, demonstrating the importance of this solvent in drug development (Woulfe & Miller, 1985).

Preparation of Chemical Compounds

The synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride was facilitated by using N,N-dimethylacetamide. This compound has applications in the production of various pharmaceuticals, including Cefepime hydrochloric acid (Jian, 2006).

Metabolic Activation Studies

Research on the metabolic activation of carcinogenic heterocyclic aromatic amines used N,N-dimethylacetamide. This study provided insights into the mechanisms by which certain food-borne compounds might contribute to cancer risk (Turesky, Lang, Butler, Teitel, & Kadlubar, 1991).

Synthesis of Mono- and Bis-tetrazolato Complexes

N,N-dimethylacetamide was involved in the synthesis of mono- and bis-tetrazolato complexes of various metals, highlighting its role in the preparation of complexes with potential applications in materials science and catalysis (Ghosh Mukhopadhyay, Mukhopadhyay, Guedes da Silva, Charmier, & Pombeiro, 2009).

Phosgene-free Synthesis of Polypeptides

Research on the phosgene-free synthesis of polypeptides used N,N-dimethylacetamide. This method offers a safer and more environmentally friendly approach to polypeptide synthesis, which is crucial in various biological and medical applications (Yamada, Sudo, Goto, & Endo, 2014).

Applications as Multipurpose Reagents

N,N-dimethylacetamide has been highlighted as a multipurpose reagent in the synthesis of a variety of compounds under different experimental conditions, demonstrating its versatility in chemical syntheses (Le Bras & Muzart, 2018).

Synthesis of Transparent Polyimides

Studies on the synthesis of highly transparent polyimides used N,N-dimethylacetamide. These polyimides have potential applications in electronics and optics due to their excellent solubility and optical properties (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).

Cyclodehydration of Amino Alcohols

N,N-dimethylacetamide was used in the acid-promoted cyclodehydration of amino alcohols. This process is important for synthesizing pyrrolidines or piperidines, compounds with various applications in organic synthesis and drug design (Hwang, Park, Kwon, & Kim, 2014).

Convenient N-acetylation of Amines

Research on the N-acetylation of amines employed N,N-dimethylacetamide. This method offers a convenient alternative to other acetylation techniques, relevant in the synthesis of various amides (Chikkulapalli, Aavula, Mona Np, Karthikeyan, Kumar, Sulur, & Sumathi, 2015).

Low-epimerization Peptide Bond Formation

In peptide synthesis, N,N-dimethylacetamide has been used for low-epimerization peptide bond formation, demonstrating its utility in producing peptides with high purity and minimal epimerization (Subirós‐Funosas, El‐Faham, & Albericio, 2014).

Phase II Activation Studies

Studies on the phase II activation of N-hydroxylamines by various organs in monkeys and rats employed N,N-dimethylacetamide. This research is significant in understanding the metabolic pathways and potential toxicity of certain compounds (Davis, Schut, & Snyderwine, 1993).

Chemical Cyclization of Poly(amido-acids)

Research on the chemical cyclization of poly(amido-acids) used N,N-dimethylacetamide. This study is relevant in the field of polymer chemistry, particularly in the synthesis of polyimides (Vinogradova, Vygodskii, Vorob'ev, Churochkina, Chudina, Spirina, & Korshak, 1974).

Synthesis of Amino Acid Esters

The synthesis of N alpha-protected amino acid 6-chloro-2-pyridyl esters utilized N,N-dimethylacetamide. These esters are important in peptide synthesis, demonstrating the solvent's role in enhancing the efficiency of peptide bond formation (Tsuboi & Okada, 1989).

Functional Characterization of Enzymes

N,N-dimethylacetamide was used in the study of Dimethylargininase-1 (DDAH-1) from bovine brain, a Zn(II)-containing enzyme. This research contributes to our understanding of the enzyme's structure and function, which is crucial in the field of biochemistry (Knipp, Charnock, Garner, & Vašák, 2001).

Synthesis of H2-Receptor Histamine Antagonists

N,N-dimethylacetamide was used in the synthesis of novel 2-amino-4-pyrimidone derivatives, which are potent H2-receptor histamine antagonists. This research is significant in the development of new therapeutic agents (Brown, Blakemore, Durant, Ganellin, Parsons, Rasmussen, & Rawlings, 1993).

Development of Chelating Agents

A derivative of alanine, transformed into oxime and hydroxamic functions, was studied as a chelating agent for Cu2+ and Ni2+ ions. This research highlights the development of new chelating agents with enhanced properties (Dobosz, Fritsky, Karaczyn, Kozłowski, Sliva, & Świątek-Kozłowska, 1998).

Mecanismo De Acción

Target of Action

It is structurally similar to ethyl cyanohydroxyiminoacetate (also known as oxyma), which is used as an additive for carbodiimides in peptide synthesis .

Mode of Action

The compound likely interacts with its targets through its hydroxyimino functional group. In the case of Oxyma, it acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides due to its pronounced acidity . This interaction suppresses base-catalyzed side reactions, particularly racemization .

Biochemical Pathways

Given its structural similarity to oxyma, it may be involved in peptide synthesis pathways .

Pharmacokinetics

Oxyma is a solid compound that is soluble in many solvents common in peptide synthesis, such as dichloromethane or dimethylformamide (DMF) .

Result of Action

Given its structural similarity to oxyma, it may contribute to the high yields and low racemization of peptides obtained in peptide syntheses .

Action Environment

The action, efficacy, and stability of (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide are likely influenced by environmental factors such as temperature and pH. For instance, Oxyma exhibits a markedly slowed thermal decomposition on heating . Furthermore, the reaction for the production of Oxyma should be carried out at pH 4.5 due to the rapid hydrolysis of the ester .

Propiedades

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWEGSYTNRECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402008.png)

![2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzaldehyde](/img/structure/B1402027.png)